

Comprehensive Cross-Reactivity Guide: 2,4-Dimethyl-Cyclohexanecarboxamide

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Compound of Interest

Compound Name: Cyclohexanecarboxamide, 2,4-dimethyl-

Cat. No.: B13800729

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Executive Summary & Chemical Identity

2,4-dimethyl-cyclohexanecarboxamide is a structural analog of the well-known p-menthane carboxamide cooling agents (e.g., WS-3). Unlike the ubiquitous fragrance ingredient 2,4-dimethyl-3-cyclohexenecarboxaldehyde (Triplal/Ligustral), which is a potent sensitizer, this amide derivative presents a distinct pharmacological and toxicological profile.

This guide evaluates its potential as a TRPM8 agonist (cooling agent) and its immunological safety, specifically addressing cross-reactivity with structural analogs and potential off-target effects.

Feature	2,4-Dimethyl-Cyclohexanecarboxamide	WS-3 (Standard Coolant)	2,4-Dimethyl-3-Cyclohexenecarboxaldehyde
CAS Number	20392-34-1	39711-79-0	68039-49-6
Function	TRPM8 Agonist (Putative)	TRPM8 Agonist (High Potency)	Fragrance (Green/Leafy)
Chemical Class	Primary Carboxamide	N-Substituted Carboxamide	Cyclic Aldehyde
Sensitization Risk	Low (Stable Amide)	Low	High (Schiff Base Former)
Key Structural Motif	2,4-Dimethylcyclohexane ring	2-Isopropyl-5-methylcyclohexane ring	2,4-Dimethyl-3-cyclohexene ring

Pharmacological Cross-Reactivity: TRP Channel Selectivity

The primary pharmacological target for cyclohexanecarboxamides is the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. Cross-reactivity in this context refers to the unintended activation of other TRP channels, specifically TRPV1 (burning sensation) and TRPA1 (irritation/pungency).

Structure-Activity Relationship (SAR)

The cooling potency of carboxamides is governed by the substitution pattern on the cyclohexane ring and the nitrogen atom.

- **Ring Substitution:** The p-menthane structure (1-methyl-4-isopropyl) of WS-3 is optimized for the TRPM8 binding pocket. The 2,4-dimethyl substitution of the subject molecule represents a simplified scaffold. Based on SAR studies of WS-compounds, removing the isopropyl group or altering the alkyl positions typically reduces TRPM8 potency (higher EC50) but may improve solubility.

- Nitrogen Substitution: WS-3 is an N-ethyl amide. The subject molecule is a primary amide (-CONH₂). Primary amides in the WS series (e.g., WS-1) generally exhibit lower cooling intensity and shorter duration compared to their N-alkylated counterparts.

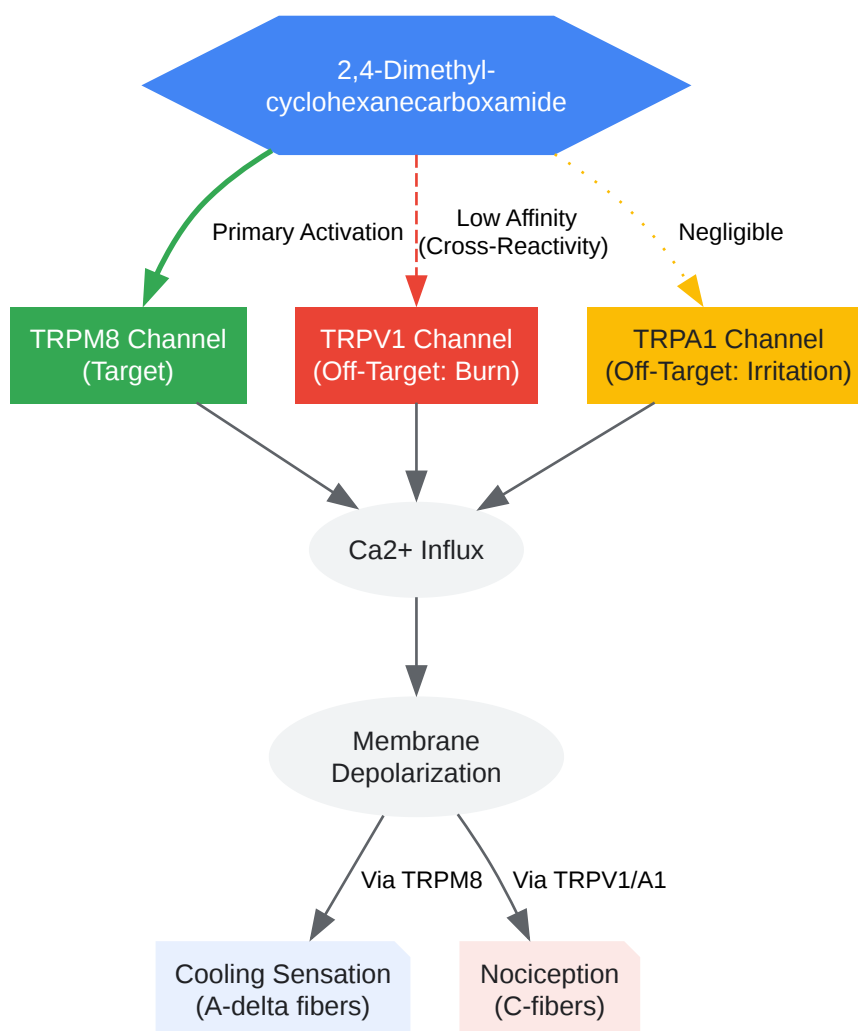
Off-Target Activity (TRPV1/TRPA1)

A critical safety parameter is the selectivity ratio (TRPM8/TRPV1).

- Hypothesis: 2,4-dimethyl-cyclohexanecarboxamide is expected to have high selectivity for TRPM8 over TRPV1, similar to WS-3. Unlike Menthol, which can activate TRPA1 at high concentrations (causing irritation), simple alkyl-carboxamides are typically "cleaner" coolants.
- Risk: If the molecule is metabolized to the corresponding acid (2,4-dimethylcyclohexanecarboxylic acid), the pH drop could theoretically sensitize TRPV1, though this is a low-probability event in topical applications.

Signaling Pathway Visualization

The following diagram illustrates the specific signaling pathway and the point of divergence for cross-reactivity.



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Caption: Differential activation of sensory TRP channels.[1] The ideal profile minimizes the red (TRPV1) and yellow (TRPA1) pathways.

Immunological Cross-Reactivity: Sensitization Potential

This is the most critical safety distinction. The aldehyde analog (2,4-dimethyl-3-cyclohexenecarboxaldehyde) is a known skin sensitizer because aldehydes can form Schiff bases with skin proteins (haptenization).

The "Hapten" Hypothesis

- Aldehyde Mechanism: $R-CHO + \text{Protein-NH}_2 \rightarrow R-CH=N\text{-Protein (Schiff Base)} \rightarrow \text{Immune Response}$.
- Amide Mechanism: $R-CONH_2$ is chemically stable. It does not readily form covalent bonds with lysine residues on proteins.
- Conclusion: 2,4-dimethyl-cyclohexanecarboxamide is unlikely to cross-react with antibodies or T-cells primed against the aldehyde fragrance. It represents a "hypoallergenic" alternative for formulations requiring the dimethyl-cyclohexane structural motif.

Metabolic Activation

The only potential route for sensitization is metabolic oxidation. If the amide is hydrolyzed to the acid and then re-oxidized or conjugated, it could theoretically form a hapten, but this pathway is kinetically unfavorable compared to the direct reactivity of the aldehyde.

Experimental Protocols

To validate the cross-reactivity profile, the following self-validating protocols are recommended.

Protocol A: TRPM8 vs. TRPV1 Selectivity Assay (Calcium Flux)

Objective: Quantify the EC50 ratio between cooling (TRPM8) and burning (TRPV1).

- Cell Lines: HEK293 cells stably expressing human TRPM8 and HEK293 expressing human TRPV1.
- Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 30 mins at 37°C.
- Baseline: Record baseline fluorescence (340/380 nm excitation).
- Agonist Addition:
 - Test Compound: 2,4-dimethyl-cyclohexanecarboxamide (0.1 μM – 1 mM).
 - Positive Control (TRPM8): Menthol (1 mM) or Icilin.

- Positive Control (TRPV1): Capsaicin (1 μ M).
- Data Analysis: Calculate
 - . Fit dose-response curves to determine EC50.
 - Success Criterion: TRPM8 EC50 < 100 μ M; TRPV1 EC50 > 1 mM (Selectivity > 10x).

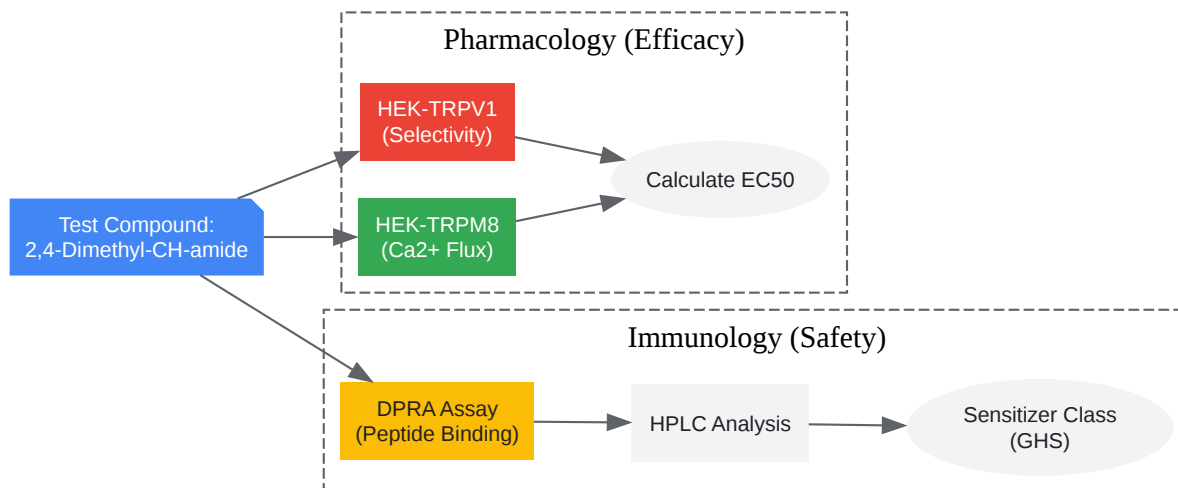
Protocol B: Direct Peptide Reactivity Assay (DPRA)

Objective: Confirm lack of skin sensitization potential (differentiate from the aldehyde).

- Peptides: Synthetic peptides containing Cysteine (Cys) or Lysine (Lys).
- Incubation:
 - Mix Test Compound (dissolved in Acetonitrile) with peptide solution (1:10 or 1:50 ratio).
 - Incubate for 24 hours at 25°C.
- Analysis: Analyze by HPLC-UV.
- Calculation: % Peptide Depletion =

.
- Interpretation:
 - Aldehyde (Control): High Depletion (>13.89% indicates sensitization).
 - Amide (Test): Expected Depletion < 6.38% (Non-sensitizer).

Workflow Diagram



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Caption: Parallel assessment workflow for efficacy (TRP channels) and safety (Sensitization).

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